2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride typically involves multiple stepsThe final step involves the formation of the ethanamine side chain and its conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and benzodiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy.
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with various biological activities.
Uniqueness
2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzodiazole ring with a pyrimidine moiety and an ethanamine side chain makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H17Cl2N5 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[1-(pyrimidin-4-ylmethyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H15N5.2ClH/c15-7-5-14-18-12-3-1-2-4-13(12)19(14)9-11-6-8-16-10-17-11;;/h1-4,6,8,10H,5,7,9,15H2;2*1H |
InChI Key |
FFHCEXZZHGAURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NC=NC=C3)CCN.Cl.Cl |
Origin of Product |
United States |
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